molecular formula C13H13NO3S B6616517 ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate CAS No. 1282899-54-0

ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate

Cat. No.: B6616517
CAS No.: 1282899-54-0
M. Wt: 263.31 g/mol
InChI Key: JDPWUPGEGKJUCY-UHFFFAOYSA-N
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Description

Ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate is a complex organic compound with a unique structure that combines elements of thiophene and oxazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or alkanes. Substitution reactions could introduce a wide range of functional groups, depending on the reagents employed .

Scientific Research Applications

Ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, the compound might bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and oxazole derivatives, such as:

    Thiophene-2-carboxylate:

    Oxazole-4-carboxylate: An oxazole derivative used in medicinal chemistry.

    Cyclopenta[b]thiophene derivatives:

Uniqueness

Ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate is unique due to its combined thiophene and oxazole rings, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-2-16-13(15)11-12(17-7-14-11)10-6-8-4-3-5-9(8)18-10/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPWUPGEGKJUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=CC3=C(S2)CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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